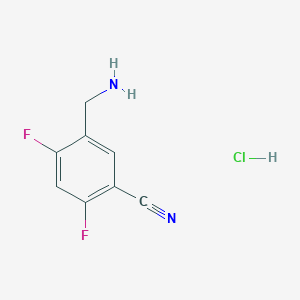
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
Vue d'ensemble
Description
Amines and hydrochlorides are common in chemistry. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (mostly amines) .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride” are not available, amines can be produced by the hydrogenation of certain acids or their esters .Molecular Structure Analysis
The molecular structure of a compound can often be found using resources like the PubChem database, which provides comprehensive information about different compounds, including their molecular structure .Chemical Reactions Analysis
Amines can undergo a variety of reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For example, aminomethyl propanol, an organic compound with the formula H2NC(CH3)2CH2OH, is a colorless liquid that is soluble in water .Applications De Recherche Scientifique
Biomass Conversion and Biorefinery
This compound plays a significant role in the valorization of biomass-derived furfurals. It serves as a precursor for 5-(hydroxymethyl)furfural (HMF) , which can be converted into 5-(aminomethyl)2-furancarboxylic acid (AMFC) . AMFC is a promising monomer for biopolymers, offering a sustainable alternative to petroleum-based products. The process involves aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination, showcasing the compound’s versatility in green chemistry applications.
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of various bioactive molecules, including isatin derivatives . These derivatives have a wide range of applications in biological systems, such as anti-HIV, antibacterial, and antiepileptic activities. The ability to modify the core structure of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride allows for the creation of compounds with targeted biological properties.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)-2,4-difluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-7-2-8(10)6(4-12)1-5(7)3-11;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUTWJGMYCYUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



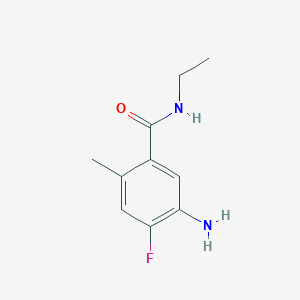
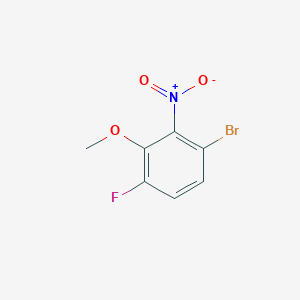
![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)
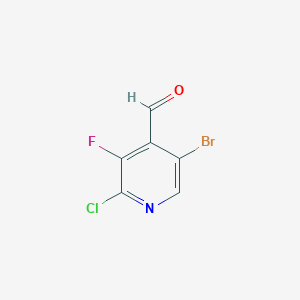

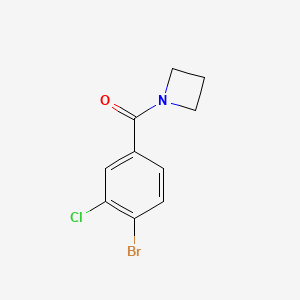
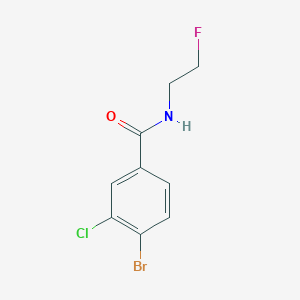
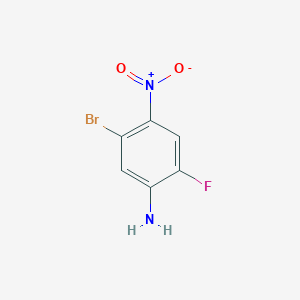
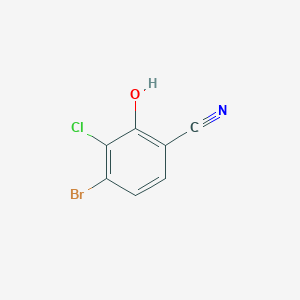

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
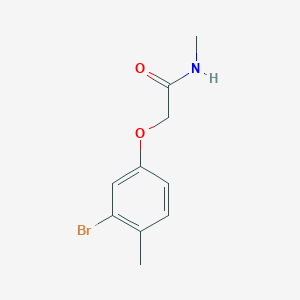
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)